![molecular formula C16H14N2O6 B6602454 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid CAS No. 2229976-20-7](/img/structure/B6602454.png)
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid is an intriguing compound with multifaceted applications in scientific research. It's a complex molecule featuring several reactive sites and functional groups, making it a versatile candidate in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid, you typically start with a precursor that includes the piperidinyl and isoindolyl moieties. Key steps involve:
Condensation reactions: These steps form the cyclic structures.
Oxidation and reduction processes: Adjust the oxidation states of various functional groups.
Esterification and hydrolysis: Fine-tuning the carboxylate groups.
Industrial Production Methods: Industrial-scale production leverages:
Catalysts: To improve yield and selectivity.
High-pressure reactors: To control reaction conditions and improve reaction rates.
Purification methods: Such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid undergoes various types of reactions including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminium hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Addition: Particularly with strong nucleophiles.
Oxidation reagents: Potassium permanganate, hydrogen peroxide.
Reduction reagents: Lithium aluminium hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, methanol, acetic acid.
Conditions: Elevated temperatures and pressures for enhanced reaction rates.
Major Products Formed
Common reaction products include various derivatives where piperidinyl and isoindolyl rings are modified, maintaining the structural integrity of the core compound.
Scientific Research Applications
This compound is incredibly versatile across multiple research domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies on enzyme interactions and cellular processes.
Medicine: Investigated for potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The compound interacts with specific molecular targets, typically through binding interactions with enzymes or receptors. These interactions can modulate biochemical pathways, leading to alterations in cellular function. Key pathways influenced include:
Signal transduction: Impacting cell communication and response.
Metabolic pathways: Altering metabolic flux and energy production.
Comparison with Similar Compounds
Compared to other derivatives with similar structural motifs, 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid stands out due to its unique combination of reactivity and stability. Similar compounds include:
3-(2,6-dioxopiperidin-3-yl)propanoic acid: Lacks the isoindolyl moiety, altering its reactivity.
4-phenyl-2,6-dioxopiperidine-3-carboxylic acid: Similar backbone with different functional groups, impacting its biological activity.
Each of these similar compounds showcases distinct properties, underscoring the unique characteristics of this compound in scientific research and application.
Properties
IUPAC Name |
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-11-6-5-10(14(22)17-11)18-15(23)9-3-1-2-8(4-7-12(20)21)13(9)16(18)24/h1-3,10H,4-7H2,(H,20,21)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBLLJRGNGJTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)
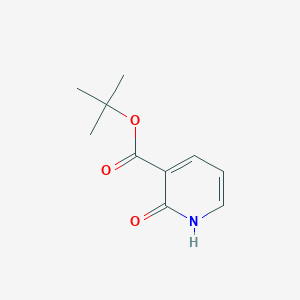
![2-Thiophenesulfonamide, 4-[[hexahydro-4-[5-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepin-1-yl]carbonyl]-](/img/structure/B6602391.png)
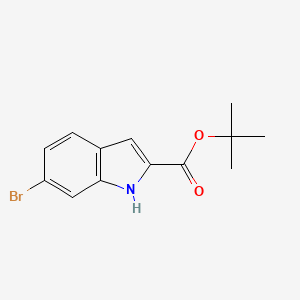
![4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B6602402.png)
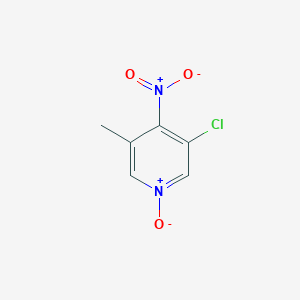
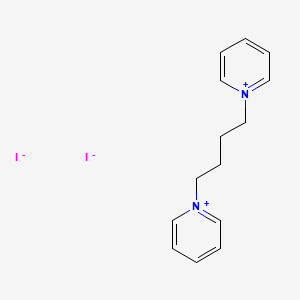
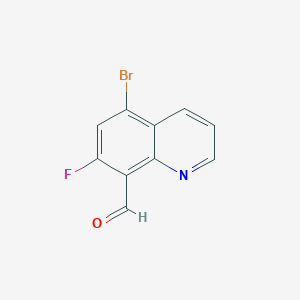
![N-Methoxy-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6602438.png)
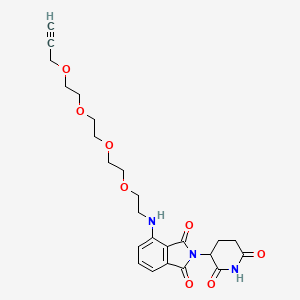
![3-{5-[(4-chloro-1H-indazol-5-yl)amino]-1,3,4-thiadiazol-2-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6602449.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602462.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602469.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602473.png)
